1-Ethyl-4-(2-iodobenzyl)piperazine
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Overview
Description
1-Ethyl-4-(2-iodobenzyl)piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with an ethyl group and a 2-iodobenzyl group. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-iodobenzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-(2-iodobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(2-iodobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of new drugs targeting specific receptors in the central nervous system.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-iodobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1-Ethyl-4-(2-iodobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Chlorobenzyl)piperazine: Used in the synthesis of various pharmaceutical agents.
1-(2-Bromobenzyl)piperazine: Similar in structure but with different reactivity due to the presence of a bromine atom instead of iodine
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
IUPAC Name |
1-ethyl-4-[(2-iodophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXNNJBKMWVUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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